molecular formula C17H15N3OS2 B2399187 Tcmdc-142993 CAS No. 941883-07-4

Tcmdc-142993

Cat. No. B2399187
CAS RN: 941883-07-4
M. Wt: 341.45
InChI Key: SAILOCOPCVAAAP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving TCMDC-142993 would depend on its molecular structure and the conditions under which it is used. Without specific information on its structure, it’s challenging to predict its reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on TCMDC-142993, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on TCMDC-142993 would likely involve further studies to confirm its potential as an antimalarial drug, including in-depth studies on its mechanism of action, efficacy, and safety profile .

Mechanism of Action

Target of Action

TCMDC-142993, also known as 2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-142993 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of the compound .

Biochemical Pathways

TCMDC-142993 affects the biochemical pathways related to RNA splicing in the malarial parasite . The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Pharmacokinetics

falciparum killing assays . This suggests a good bioavailability and effective interaction with its target.

Result of Action

The action of TCMDC-142993 results in the inhibition of protein translation and activation of the amino acid starvation response in the malarial parasite . This leads to the death of the parasite, offering prophylactic, transmission blocking, and curative potential .

Action Environment

The efficacy of TCMDC-142993 can be influenced by various environmental factors. For instance, resistance to currently deployed drugs can affect the compound’s action . Tcmdc-142993 has shown a low propensity for resistance development , making it a promising lead in the search for new antimalarials.

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAILOCOPCVAAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

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